4-o-Tolyl-pyrimidin-5-ylamine

Description

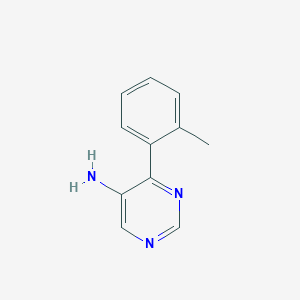

4-o-Tolyl-pyrimidin-5-ylamine is a pyrimidine derivative featuring an ortho-methylphenyl (o-Tolyl) group at position 4 and an amine group at position 5. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, widely studied for their applications in medicinal chemistry and materials science. The amine group at position 5 may act as a hydrogen bond donor, critical for molecular recognition in drug design .

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

4-(2-methylphenyl)pyrimidin-5-amine |

InChI |

InChI=1S/C11H11N3/c1-8-4-2-3-5-9(8)11-10(12)6-13-7-14-11/h2-7H,12H2,1H3 |

InChI Key |

PNDGBHXTMHJLDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=NC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 4-o-Tolyl-pyrimidin-5-ylamine with related pyrimidine derivatives:

Reactivity and Stability

- This compound : The o-Tolyl group induces steric hindrance, reducing electrophilic substitution at position 4. The amine at position 5 is susceptible to acylation or alkylation, enabling derivatization .

- 4-Amino-5-aminomethyl-2-methylpyrimidine: The aminomethyl group (position 5) enhances nucleophilic reactivity, facilitating conjugation with carbonyl compounds or metal coordination .

- Pyrimidine-4,5-diamine: Both amino groups participate in crosslinking reactions, but the compound’s high polarity limits membrane permeability .

- Pyrazolopyrimidine derivatives : Fused pyrazole rings increase aromaticity and stability, with isomerization observed under acidic or thermal conditions (e.g., conversion to triazolopyrimidines).

Research Findings and Trends

- Isomerization Behavior : Pyrazolopyrimidines (e.g., compound 7 in ) isomerize to triazolopyrimidines under specific conditions, altering their binding affinity and selectivity .

- Crystallographic Data : Structural characterization using SHELX software () confirms the planar geometry of pyrimidine derivatives, critical for understanding intermolecular interactions .

- Synthetic Challenges : Functionalization at position 5 (e.g., boronic esters or aldehydes, as in ) enables Suzuki-Miyaura coupling but requires careful optimization to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.